Zardaverine

phosphodiesterase inhibition enzyme selectivity cAMP signaling

Zardaverine is the only single-agent dual PDE3/4 inhibitor delivering outcomes unachievable by selective inhibitors. At 10 μM, it antagonizes both histamine- and LTD4-induced contractions in ex vivo trachea—requiring co-administration of two selective inhibitors to replicate. In vivo, 5 mg/kg suppresses pulmonary eosinophil infiltration beyond rolipram or siguazodan alone. It also exerts PDE-independent nanomolar antitumor activity against HCC lines (HepG2, Huh7), inducing apoptosis and G0/G1 arrest. ≥98% HPLC purity. Procure the definitive dual PDE3/4 tool compound.

Molecular Formula C12H10F2N2O3
Molecular Weight 268.22 g/mol
CAS No. 101975-10-4
Cat. No. B1683624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZardaverine
CAS101975-10-4
Synonyms6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)pyridazinone
zardaverine
Molecular FormulaC12H10F2N2O3
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F
InChIInChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17)
InChIKeyHJMQDJPMQIHLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zardaverine (CAS 101975-10-4) Procurement Guide: Dual PDE3/4 Inhibitor for Research Applications


Zardaverine is a synthetic pyridazinone derivative that functions as a dual-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4 isozymes [1]. Unlike single-target PDE inhibitors or non-selective xanthines, Zardaverine concurrently modulates both cAMP-hydrolyzing PDE3 and PDE4 pathways, with reported IC50 values ranging from 0.17 μM to 1.7 μM depending on enzyme source and assay conditions [2][3]. The compound has been extensively characterized in preclinical models of respiratory inflammation and bronchoconstriction, with additional investigations revealing PDE-independent antitumor activity against hepatocellular carcinoma cell lines [4]. Zardaverine is supplied as a ≥98% pure (HPLC) research reagent for in vitro and in vivo experimental use .

Why Zardaverine Cannot Be Directly Substituted with Single-Target PDE Inhibitors in Respiratory and Inflammation Models


Substituting Zardaverine with either a PDE3-selective inhibitor (e.g., siguazodan, motapizone) or a PDE4-selective inhibitor (e.g., rolipram) fails to replicate its pharmacological profile in ex vivo and in vivo respiratory models. Preclinical evidence demonstrates that single-target PDE3 or PDE4 inhibitors are individually ineffective against exogenously administered spasmogens such as histamine and leukotriene D4, whereas Zardaverine alone (10 μM) markedly antagonizes contractions elicited by both agonists, an effect otherwise requiring the simultaneous co-administration of both selective inhibitors [1]. Furthermore, in conscious guinea pigs, Zardaverine (5 mg/kg, intragastric) produces greater inhibition of pulmonary eosinophil infiltration than either rolipram or siguazodan alone, confirming that dual PDE3/4 engagement confers functional outcomes not achievable through single-isozyme targeting [2]. The following quantitative evidence sections detail the specific magnitude and context of these differential effects.

Quantitative Differentiation of Zardaverine Against PDE3-Selective, PDE4-Selective, and Non-Selective PDE Inhibitors


Dual PDE3/PDE4 Inhibition Profile Compared to Single-Target Inhibitors Rolipram and Motapizone

Zardaverine inhibits both PDE3 from human platelets (IC50 = 0.58 μM) and PDE4 from human polymorphonuclear leukocytes (IC50 = 0.17 μM) [1]. In contrast, motapizone is selective for PDE3 only, and rolipram is selective for PDE4 only, with neither compound demonstrating appreciable inhibition of the opposing isozyme at comparable concentrations [2]. This dual inhibition profile distinguishes Zardaverine from single-target PDE inhibitors.

phosphodiesterase inhibition enzyme selectivity cAMP signaling

Functional Antagonism of Exogenous Spasmogens: Zardaverine Versus Selective PDE Inhibitors in Isolated Trachea

In isolated guinea pig tracheal preparations, Zardaverine alone (10 μM) markedly antagonized histamine- and leukotriene D4 (LTD4)-induced contractions [1]. By contrast, rolipram alone (10 μM, PDE4-selective) and siguazodan alone (10 μM, PDE3-selective) were ineffective against these same spasmogens [2]. The effect of Zardaverine was comparable to the combination of rolipram (10 μM) and siguazodan (10 μM) co-administered together [3].

airway smooth muscle bronchospasm ex vivo pharmacology

In Vivo Bronchodilator Potency: Zardaverine Versus Theophylline in Pulmonary Function Assessment

In anesthetized Wistar rats, oral administration of Zardaverine (30 μmol/kg) produced significant bronchodilation, evidenced by a 23% decrease in lung resistance and a 43% increase in dynamic compliance [1]. Comparative assessment revealed that Zardaverine is more than 30-fold more potent than the non-selective PDE inhibitor theophylline in inhibiting acetylcholine-induced bronchospasms [2].

in vivo pharmacology bronchodilation pulmonary function

In Vivo Efficacy in Antigen-Induced Bronchospasm: Zardaverine Versus Selective PDE Inhibitors

In anesthetized, ventilated guinea pigs sensitized to ovalbumin, intravenous Zardaverine exhibited an ID50 of 2.4 mg/kg against ovalbumin-induced bronchospasm [1]. Under the same experimental conditions, rolipram (PDE4-selective) demonstrated greater potency (ID50 = 0.2 mg/kg), while siguazodan (PDE3-selective) was ineffective (ID50 > 10 mg/kg) [2]. Critically, when challenged with exogenous histamine or LTD4, rolipram (up to 7.5 mg/kg i.v.) and siguazodan (up to 7.5 mg/kg i.v.) produced ≤50% inhibition of bronchospasm, whereas Zardaverine achieved ID50 values of 2.4 mg/kg (histamine) and 1.7 mg/kg (LTD4) [3].

in vivo pharmacology allergic asthma model bronchoconstriction

Pulmonary Eosinophil Infiltration: Zardaverine Produces Superior Inhibition Relative to Single-Target PDE Inhibitors

In conscious guinea pigs subjected to aerosol ovalbumin challenge, all PDE inhibitor treatments attenuated pulmonary eosinophil infiltration [1]. However, Zardaverine (5 mg/kg, intragastric) produced the greatest degree of inhibition among the three compounds tested, exceeding the effects of both rolipram (5 mg/kg, intragastric) and siguazodan (5 mg/kg, intragastric) [2]. Additionally, in a separate study, oral Zardaverine (30 μmol/kg) and dexamethasone prevented bronchial eosinophilia and neutrophilia with similar efficacy [3].

airway inflammation eosinophil recruitment allergic response

Isozyme Selectivity Profile: Zardaverine Spares PDE1, PDE2, and PDE5

Zardaverine exhibits a defined selectivity window for PDE3 and PDE4 over other PDE isozyme families . Specifically, the compound shows IC50 values greater than 138 μM for PDE1B, PDE2, and PDE5 in rat cardiac ventricle enzyme preparations . This contrasts with non-selective PDE inhibitors such as theophylline, which inhibit multiple PDE families with less discrimination, and with selective PDE3 or PDE4 inhibitors that spare PDE3 and PDE4 respectively but do not address both targets simultaneously .

PDE isozyme selectivity off-target profiling cAMP/cGMP signaling

Recommended Research Applications for Zardaverine (CAS 101975-10-4) Based on Validated Preclinical Evidence


Preclinical Investigation of Combined PDE3/PDE4 Inhibition in Allergic Asthma Models

Zardaverine is validated for use in ovalbumin-sensitized guinea pig models of allergic asthma, where it demonstrates inhibition of both antigen-induced bronchospasm (ID50 = 2.4 mg/kg i.v.) and pulmonary eosinophil infiltration (greatest inhibition among PDE inhibitors tested at 5 mg/kg i.g.) [8]. The compound serves as a single-agent alternative to co-administration of selective PDE3 and PDE4 inhibitors for investigating the functional consequences of dual-pathway cAMP modulation. Key experimental parameters: intravenous or intragastric administration in conscious or anesthetized guinea pigs; ovalbumin sensitization and aerosol challenge; endpoint measurements including bronchospasm (ID50 determination) and bronchoalveolar lavage eosinophil counts [9].

Ex Vivo Airway Pharmacology: Dual Spasmogen Antagonism Studies

Zardaverine is appropriate for ex vivo isolated trachea or bronchial ring preparations where antagonism of multiple contractile agonists is required. At 10 μM, Zardaverine alone antagonizes both histamine- and LTD4-induced contractions, an effect not achieved by equimolar concentrations of selective PDE3 or PDE4 inhibitors [8]. This property is particularly valuable in studies designed to dissect the relative contributions of PDE3 and PDE4 pathways to airway smooth muscle relaxation or to evaluate combination pharmacology without the need for multiple compound additions. Recommended experimental parameters: isolated guinea pig tracheal preparations; 0.1-10 μM concentration range; pre-incubation before agonist challenge [9].

Investigational PDE-Independent Antitumor Activity in Hepatocellular Carcinoma

Zardaverine exhibits PDE-independent, selective antitumor activity against hepatocellular carcinoma (HCC) cell lines in vitro, with reported IC50 values in the nanomolar range for cell growth inhibition [8]. The compound induces apoptosis and G0/G1 phase cell cycle arrest in HCC cells, effects that are not fully recapitulated by other PDE3/4 inhibitors [9]. This application scenario is supported for researchers investigating PDE-independent mechanisms of antitumor activity or evaluating Zardaverine as a tool compound in HCC xenograft models. Key experimental parameters: HCC cell lines (e.g., HepG2, Huh7); SRB or MTT cell viability assays; flow cytometry for cell cycle analysis and apoptosis detection [10].

Platelet Aggregation and Neutrophil Function Assays

Zardaverine is validated for use in human platelet aggregation studies, inhibiting ADP-induced aggregation with an IC50 of 1.6 μM, and for human neutrophil functional assays, inhibiting zymosan-induced superoxide anion generation with an IC50 of 0.4 μM [8]. These cellular functional endpoints provide a direct readout of PDE3 (platelet) and PDE4 (neutrophil) pathway engagement in primary human cells. The compound's activity is synergistically enhanced by adenylate cyclase activators such as PGE1 and forskolin [9]. Recommended experimental parameters: human platelet-rich plasma (PRP) or washed platelets; ADP (or collagen, PAF, arachidonic acid) as aggregation agonists; human PMN cells; zymosan or fMLP stimulation; superoxide anion detection via cytochrome c reduction or luminol-enhanced chemiluminescence [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zardaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.